N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-3-4-14(11-17(13)21)22-18(27)12-29-20-24-23-19-25(9-10-26(19)20)15-5-7-16(28-2)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMJPERKGNACTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (referred to as Compound 1) is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities.
Structural Characteristics
Compound 1 has a complex structure characterized by the following:
- Molecular Formula : C24H20ClN3O3S
- Molecular Weight : 416.9 g/mol
- SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl
The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of Compound 1. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. The National Cancer Institute evaluated its efficacy against 60 different cancer cell lines, including types such as:
- Leukemia
- Non-small cell lung cancer
- Colon cancer
- Melanoma
- Ovarian cancer
The results indicated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit promising antineoplastic activity. Specifically, modifications to the compound structure led to enhanced activity against breast cancer cells (MDA-MB-468) when certain radicals were introduced at specific positions on the triazole ring .
The mechanism by which Compound 1 exerts its antitumor effects is believed to involve:
- Inhibition of Cell Proliferation : The compound interferes with the mitotic activity of cancer cells.
- Induction of Apoptosis : Evidence suggests it may trigger programmed cell death pathways in malignant cells.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide)
- Structure : Differs in the triazole substitution (naphthalene vs. imidazo-triazole) and lacks the sulfanyl bridge .
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne, similar to methods for imidazo-triazole derivatives.
- Spectral Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS [M + H]+: 393.1112 .
Compound 7h (2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide)
- Structure : Shares the triazol-3-ylsulfanylacetamide backbone but replaces the imidazo-triazole with a simpler triazole ring .
- Synthesis : Utilizes 2-bromoacetamide and K₂CO₃ for thioether formation, a common strategy for sulfanyl-linked analogs .
Compound 499101-52-9 (2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide)
- Structure : Nearly identical sulfanylacetamide and triazole core but lacks the fused imidazo ring. The 3-methylphenyl substituent reduces steric hindrance compared to the target compound’s 3-chloro-4-methylphenyl group .
Physicochemical and Spectral Comparisons
Key Research Findings
Structural Uniqueness: The imidazo-triazole core distinguishes the target compound from simpler triazole derivatives, offering a novel scaffold for drug discovery.
SAR Trends : Chloro and methoxy substituents balance lipophilicity and solubility, critical for optimizing bioavailability.
Synthetic Scalability : Methods for sulfanylacetamide formation (e.g., thiol-alkylation) are well-established, supporting scalable synthesis .
Q & A
How can researchers design a synthetic route for this compound while addressing substituent effects on reaction efficiency?
Answer:
The synthesis involves multi-step reactions, including:
- Thioether linkage formation via nucleophilic substitution between a thiol intermediate and a halogenated imidazo-triazole precursor under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Acetamide acylation using 3-chloro-4-methylphenylacetyl chloride in anhydrous THF with triethylamine as a base .
Substituents like the 4-methoxyphenyl group on the imidazo-triazole core influence reactivity. Electron-donating groups (e.g., methoxy) can stabilize intermediates but may require adjusted reaction times or temperatures to avoid side reactions. Comparative studies with fluorophenyl or chlorophenyl analogs suggest that steric hindrance from bulky substituents necessitates solvent optimization (e.g., switching from THF to DCM) to improve yields .
What advanced strategies resolve contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies between experimental and theoretical spectra (e.g., HRMS or IR) often arise from tautomerism or conformational flexibility. To address this:
- Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity of the imidazo-triazole and acetamide moieties .
- Compare experimental X-ray crystallography data (e.g., bond lengths and angles) with computational models (DFT) to validate the sulfanyl-acetamide linkage geometry .
- Cross-validate IR stretching frequencies (e.g., C=O at ~1678 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes to identify anomalies caused by crystal packing effects .
How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?
Answer:
Key parameters include:
- Temperature control : For thioether formation, maintaining 60–80°C prevents premature decomposition of the thiol intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, while DCM reduces side reactions in sterically hindered systems .
- Catalyst use : Adding catalytic KI in halogen displacement reactions accelerates imidazo-triazole activation .
- Purification : Gradient column chromatography (hexane:EtOAc) separates regioisomers, while recrystallization from ethanol improves purity for crystallographic studies .
What methodologies are critical for evaluating the compound’s biological activity and structure-activity relationships (SAR)?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays to quantify IC₅₀ values. Compare results with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to assess substituent effects on potency .
- Molecular docking : Simulate interactions with target proteins (e.g., PDB IDs) to identify key binding residues. The methoxyphenyl group’s electron density may influence π-π stacking or hydrogen-bonding interactions .
- In vivo models : Evaluate anti-inflammatory or antitumor efficacy in murine models, with dose optimization based on pharmacokinetic profiling (e.g., plasma half-life) .
How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and torsional angles, critical for confirming the imidazo-triazole ring’s planar geometry and sulfanyl-acetamide orientation .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds), explaining packing patterns that affect solubility .
- Compare with similar structures (e.g., PubChem entries) to identify deviations caused by the 3-chloro-4-methylphenyl substituent’s steric effects .
What computational approaches predict the compound’s stability under varying pH and temperature conditions?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the acetamide group) in aqueous buffers at physiological pH .
- Thermogravimetric analysis (TGA) : Correlate experimental decomposition temperatures (e.g., >200°C) with DFT-calculated bond dissociation energies to assess thermal stability .
- pH-dependent solubility studies : Use the shake-flask method to measure logP values and predict bioavailability .
How do researchers address low yields in the final acylation step?
Answer:
- Pre-activation of intermediates : Treat the imidazo-triazole-thiol precursor with TMSCl to enhance nucleophilicity before acylation .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of acyl chloride to thiol intermediate to account byproduct formation .
- In situ monitoring : Employ FTIR or LC-MS to detect unreacted starting materials and optimize reaction termination points .
What strategies validate the compound’s purity for pharmacological studies?
Answer:
- HPLC-DAD/UV : Use a C18 column (ACN:H₂O gradient) to achieve >98% purity, with peak integration confirming absence of regioisomers .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
- Mass spectrometry : HRMS with ESI+ ionization confirms molecular ion ([M+H]⁺) and fragments consistent with the proposed structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
